molecular formula C4H6N4 B1396123 5-(Hydrazino)pyrimidine CAS No. 1262021-60-2

5-(Hydrazino)pyrimidine

Cat. No. B1396123
CAS RN: 1262021-60-2
M. Wt: 110.12 g/mol
InChI Key: UDRZDBRVMIZOAS-UHFFFAOYSA-N
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Description

5-(Hydrazino)pyrimidine is a compound with the molecular formula C4H6N4. It is also known by other names such as 5-HYDRAZINYLPYRIMIDINE and pyrimidin-5-ylhydrazine . This compound has a molecular weight of 110.12 g/mol .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including 5-(Hydrazino)pyrimidine, has been a topic of interest in recent research. For instance, a study discussed the design and synthesis of pyrazolo (1,5-a) pyrimidines based on the structural features of antitumor antimetabolites . The chemical structures of these compounds were confirmed using spectroscopic methods .


Molecular Structure Analysis

The molecular structure of 5-(Hydrazino)pyrimidine includes a pyrimidine ring with a hydrazine group attached at the 5th position . The InChIKey for this compound is UDRZDBRVMIZOAS-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(Hydrazino)pyrimidine are not detailed in the search results, pyrimidine derivatives have been noted for their various chemical and biological applications .


Physical And Chemical Properties Analysis

5-(Hydrazino)pyrimidine has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4. It has a rotatable bond count of 1. Its exact mass and monoisotopic mass are both 110.059246208 g/mol. Its topological polar surface area is 63.8 Ų .

Scientific Research Applications

Antiviral and Anticancer Applications

Pyrimidine derivatives, including 5-(Hydrazino)pyrimidine, have been found to have significant antiviral and anticancer activities . The structural similarity of many drugs, especially antiviral and anticancer ones, with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .

Antimicrobial Applications

Pyrimidine-based drugs have been widely used for their antimicrobial properties . The structural diversity and synthetic accessibility of the pyrimidine scaffold make it an ideal candidate for developing new antimicrobial agents .

Antimalarial Applications

Pyrimidine derivatives are also found in the structures of substances with antimalarial activities . The ability of these compounds to interfere with the life cycle of the malaria parasite makes them effective in treating and preventing malaria .

Anti-Inflammatory Applications

Pyrimidine derivatives have been found to have anti-inflammatory properties . These compounds can help reduce inflammation and pain in the body, making them useful in the treatment of conditions like arthritis .

Calcium Channel Blocking Applications

Some pyrimidine derivatives have been found to have calcium channel blocking activities . These compounds can help regulate the flow of calcium ions in the body, which is crucial for muscle contraction and neurotransmission .

Antituberculosis Applications

Pyrimidine derivatives are also found in the structures of substances with antituberculosis activities . These compounds can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .

Antifungal Applications

Pyrimidine derivatives have been found to have antifungal properties . These compounds can inhibit the growth of various types of fungi, making them useful in the treatment of fungal infections .

Safety and Hazards

While specific safety and hazard information for 5-(Hydrazino)pyrimidine was not found in the search results, it’s important to handle all chemical compounds with appropriate safety measures. For instance, a safety data sheet for a related compound, 2-Hydrazinopyrimidine, recommends avoiding dust formation, ensuring adequate ventilation, and using personal protective equipment .

Future Directions

Research on pyrimidine derivatives, including 5-(Hydrazino)pyrimidine, continues to be a promising area in medicinal chemistry. For instance, a study discussed the potential of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors, suggesting future directions for the development of new therapeutic agents .

properties

IUPAC Name

pyrimidin-5-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-8-4-1-6-3-7-2-4/h1-3,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRZDBRVMIZOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydrazino)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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